molecular formula C10H14N2O2 B11558641 2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime

2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime

Cat. No.: B11558641
M. Wt: 194.23 g/mol
InChI Key: FLVMMVWWXZODIT-PKNBQFBNSA-N
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Description

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom that is double-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime typically involves the reaction of 2-methyl-1-phenylpropan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to the corresponding amine.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the oxime group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one
  • 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime derivatives
  • Other oxime compounds with similar structures

Uniqueness

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime is unique due to its specific structural features and functional groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(NE)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine

InChI

InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9+

InChI Key

FLVMMVWWXZODIT-PKNBQFBNSA-N

Isomeric SMILES

CC(C)(/C(=N/O)/C1=CC=CC=C1)NO

Canonical SMILES

CC(C)(C(=NO)C1=CC=CC=C1)NO

Origin of Product

United States

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